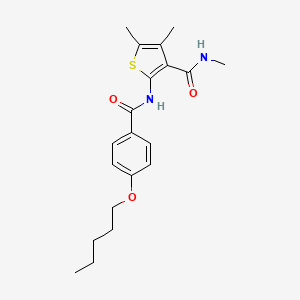

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide

Description

N,4,5-Trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide is a synthetic thiophene-3-carboxamide derivative characterized by a central thiophene ring substituted with methyl groups at positions 4 and 5, an N-methyl carboxamide group at position 3, and a 4-(pentyloxy)benzamido moiety at position 2. Its pentyloxy chain may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N,4,5-trimethyl-2-[(4-pentoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-5-6-7-12-25-16-10-8-15(9-11-16)18(23)22-20-17(19(24)21-4)13(2)14(3)26-20/h8-11H,5-7,12H2,1-4H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBUMSFXKMSNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.

Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction between the thiophene derivative and 4-(pentyloxy)benzoic acid.

Methylation: The final step involves the methylation of the thiophene ring at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkylated benzamido derivatives.

Scientific Research Applications

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Organic Electronics: It serves as a building block for the synthesis of organic field-effect transistors (OFETs) and other electronic devices.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s electronic properties also make it suitable for use in electronic devices, where it facilitates charge transport and improves device performance.

Comparison with Similar Compounds

Key Observations :

- Core Structure : The target compound’s simple thiophene ring contrasts with tetrahydrobenzothiophene derivatives (e.g., ), which exhibit reduced aromaticity and increased conformational flexibility. This may influence binding affinity to biological targets.

- Bioisosteric Replacements: Replacing the benzamido group with benzylideneamino () or piperidinylsulfonyl () alters electronic properties and hydrogen-bonding capacity, affecting target interactions.

Spectroscopic Comparison :

- IR Spectroscopy: The target compound’s C=O (carboxamide) and N-H stretches (~1660–1680 cm⁻¹ and ~3150–3300 cm⁻¹) align with related hydrazinecarbothioamides ().

- NMR : Methyl groups (δ 1.2–2.5 ppm for CH₃) and pentyloxy chain protons (δ 0.8–1.7 ppm) would distinguish it from analogues with shorter alkoxy or aryl groups.

Biological Activity

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family, characterized by a unique molecular structure that enhances its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 378.49 g/mol. Its structure includes a thiophene ring substituted with a pentyloxy group and a benzamido moiety, which contribute to its chemical reactivity and biological properties.

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the thiophene ring is known to enhance the interaction with microbial targets.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Candida albicans | Effective antifungal action |

The compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

2. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

In vitro studies indicated that the compound effectively inhibited cell proliferation and induced apoptosis in these cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

3. Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, this compound has shown promise in other therapeutic areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

- Neuroprotective Properties : Research indicates potential neuroprotective effects against oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in MCF-7 and HeLa cells compared to controls. The study concluded that this compound could serve as a lead for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity Assessment

A comprehensive assessment of its antimicrobial efficacy was conducted using standard disk diffusion methods against multiple bacterial strains. The results indicated that the compound exhibited higher activity against Staphylococcus aureus, with a zone of inhibition measuring up to 20 mm . This suggests its potential application in treating skin infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.